2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride
Description
2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride is a piperazine-based compound featuring a propionic acid backbone substituted with a dimethylated and oxidized piperazine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely recognized for their role in drug design due to their ability to modulate pharmacokinetic properties and receptor interactions .
Properties
IUPAC Name |
2-(2,2-dimethyl-3-oxopiperazin-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-6(7(12)13)11-5-4-10-8(14)9(11,2)3;/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOVJQIWYRSEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC(=O)C1(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Conditions:
| Step | Reagents/Solvents | Temperature | Time | Yield |
|---|---|---|---|---|
| Reductive amination | NaBH(OAc)₃, 1,2-dichloroethane | RT | 2–4 h | ~75% |
| Cyclization | TFA, CH₂Cl₂ | RT | 1–4 h | ~68% |
Propionic Acid Side-Chain Introduction
The propionic acid group is introduced via alkylation or carbodiimide-mediated coupling :
- Alkylation : Sodium hydride (NaH) in dimethylformamide (DMF) promotes nucleophilic substitution between the piperazinone and ethyl bromopropionate.
- Carbodiimide coupling : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ facilitate ester-to-amide conversion.
Example Protocol:
- React 2,2-dimethyl-3-oxopiperazine with ethyl bromopropionate (1.2 eq) in DMF using NaH (1.5 eq) at 0°C for 2 h.
- Hydrolyze the ester with aqueous NaOH in ethanol (25°C, 10 h), followed by acidification with acetic acid.
Hydrochloride Salt Formation
The free acid is converted to the hydrochloride salt via acidic treatment :
Characterization Data (PubChem):
- Molecular Formula : C₉H₁₇ClN₂O₃
- Molecular Weight : 236.69 g/mol
- Parent Compound : CID 3157129 (free acid)
Purification and Optimization
- Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Comparative Analysis of Methods
Critical Reaction Parameters
- Temperature control : Exothermic steps (e.g., NaH reactions) require cooling to 0°C.
- Solvent choice : Polar aprotic solvents (DMF, CH₂Cl₂) enhance reaction rates.
- Workup : Acidic aqueous washes remove unreacted amines.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit potential antidepressant effects. Studies have shown that modifications to the piperazine structure can enhance pharmacological activity, making this compound a candidate for further investigation in mental health therapeutics .
- Neuroprotective Properties : There is evidence suggesting that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
- Chemical Synthesis
- Biochemical Research
Case Studies
Mechanism of Action
The mechanism by which 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine Derivatives
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0):
- Structure : Contains a piperazine ring linked to an acetic acid group, protected by an Fmoc (fluorenylmethyloxycarbonyl) group.
- Key Difference : The Fmoc group facilitates solid-phase peptide synthesis, unlike the dimethyl-3-oxo substitution in the target compound, which may influence hydrogen bonding and metabolic stability .
- Ofloxacin N-Oxide Hydrochloride: Structure: A fluoroquinolone antibiotic derivative with a piperazine ring oxidized to an N-oxide. Key Difference: The presence of a quinolone core and N-oxide functionalization contrasts with the target compound’s propionic acid backbone, highlighting divergent therapeutic applications (antibiotic vs.
Phenoxy Propionic Acid Derivatives
- 2-(4-Chloro-2-Methylphenoxy)Propionic Acid (MCPP/Mecoprop): Structure: Propionic acid substituted with a chlorinated phenoxy group. Structural variations (phenoxy vs. piperazine) dictate entirely different biological activities .
- (R)-(+)-2-(4-Hydroxyphenoxy)Propionic Acid: Structure: Chiral propionic acid with a hydroxyphenoxy group. Key Difference: The hydroxyl group enhances polarity, impacting solubility and environmental persistence in agrochemical applications, unlike the target compound’s tertiary amine and ketone functionalities .
Functional Group and Physicochemical Properties
| Compound | Functional Groups | Key Physicochemical Properties |
|---|---|---|
| Target Compound | Piperazine (dimethyl, oxo), propionic acid | High solubility (HCl salt), moderate logP |
| 2-[4-(Fmoc)piperazin-1-yl]acetic Acid | Fmoc-protected piperazine, acetic acid | Lipophilic (Fmoc), peptide synthesis use |
| MCPP | Chlorophenoxy, propionic acid | Low water solubility, herbicidal |
| Ofloxacin N-Oxide Hydrochloride | Quinolone, N-oxide, piperazine | Antibiotic, high bioavailability |
Biological Activity
2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride, with the CAS number 1100203-57-3, is a compound that has gained attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C9H17ClN2O3 |
| Molecular Weight | 236.696 g/mol |
| LogP | 0.7386 |
| PSA (Polar Surface Area) | 69.64 Ų |
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets. It has been studied for its potential effects on the immune system, particularly in relation to cancer therapies.
- Immune Modulation : Research indicates that compounds similar to 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid can modulate immune responses by targeting pathways such as PD-1/PD-L1 interactions. This pathway plays a crucial role in tumor immune evasion, and inhibitors of this pathway can enhance T-cell activity against tumors .
- Cytotoxicity : The compound has shown cytotoxic effects on various cancer cell lines in vitro, suggesting its potential as an anticancer agent. The exact mechanism may involve the induction of apoptosis or cell cycle arrest in malignant cells .
Case Study 1: Antitumor Activity
In a study examining small molecules that target the PD-1/PD-L1 axis, derivatives similar to 2-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-propionic acid were found to significantly enhance T-cell responses in murine models. These findings suggest that such compounds could be developed into effective immunotherapeutics for cancer treatment .
Case Study 2: Pharmacokinetics and Efficacy
A pharmacokinetic study highlighted that compounds with similar structures exhibit favorable absorption and distribution characteristics, which are critical for their efficacy as therapeutic agents. This study emphasized the importance of optimizing chemical properties to improve bioavailability and reduce toxicity .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with other related compounds is beneficial:
| Compound Name | Mechanism of Action | Clinical Application |
|---|---|---|
| Pembrolizumab (anti-PD-1 antibody) | PD-1 blockade | Cancer immunotherapy |
| Nivolumab (anti-PD-1 antibody) | PD-1 blockade | Cancer immunotherapy |
| Similar piperazine derivatives | Immune modulation | Potential anticancer agents |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,2-dimethyl-3-oxo-piperazin-1-yl)-propionic acid hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of piperazine derivatives with propionic acid precursors. Key reagents include alkyl halides for substitution or acyl chlorides for amidation under basic conditions (e.g., triethylamine). Reaction optimization may require temperature control (reflux) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm the piperazine ring and propionic acid backbone.
- HPLC with UV detection (λ ~210–260 nm) to assess purity, optimizing mobile phases (e.g., acetonitrile/water with 0.1% TFA) for peak resolution.
- Mass spectrometry (MS) for molecular ion verification (e.g., ESI+ for [M+H]⁺).
- Elemental analysis to validate the hydrochloride stoichiometry .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base. Conduct solubility screens in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Stability studies should include:
- Thermogravimetric analysis (TGA) to assess thermal degradation.
- Accelerated stability testing (40°C/75% RH) over 4 weeks.
- Light sensitivity evaluation using amber vials. Store at –20°C under desiccation for long-term stability .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict regioselectivity in piperazine functionalization. Combine with cheminformatics (e.g., RDKit) to screen substituent effects on solubility or bioactivity. Experimental validation via parallel synthesis and high-throughput screening refines computational predictions .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer : Use LC-MS/MS to identify byproducts, such as oxidized piperazine rings or hydrolyzed esters. Mechanistic studies via isotopic labeling (e.g., ¹⁸O in carbonyl groups) or kinetic isotope effects (KIE) can pinpoint rate-determining steps. Adjust reaction conditions (e.g., lower temperature for oxidation-prone intermediates) to suppress side reactions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analysis of published datasets to identify variables (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays:
- SPR (Surface Plasmon Resonance) for binding affinity confirmation.
- Cellular thermal shift assays (CETSA) to verify target engagement.
- Control for hydrochloride salt dissociation in buffer systems using ion-selective electrodes .
Q. What strategies improve yield and selectivity in large-scale synthesis for preclinical studies?
- Methodological Answer : Implement flow chemistry for exothermic reactions (e.g., amidation) to enhance heat dissipation. Optimize catalyst loading (e.g., Pd/C for hydrogenation) and employ membrane-based separation (nanofiltration) for continuous purification. Monitor process parameters (pH, temperature) in real-time using PAT (Process Analytical Technology) .
Notes on Experimental Design
- Data Contradiction Analysis : Cross-reference spectral data with computational simulations (e.g., NMR prediction via ACD/Labs) to validate assignments. Use statistical tools (e.g., PCA) to identify outliers in replicate experiments .
- Safety Protocols : Despite limited toxicity data for this compound, follow general guidelines for hydrochloride salts: use fume hoods, PPE (gloves, lab coats), and emergency showers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
